Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Protecting group strategy Hydrolytic stability Organic synthesis

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7), also referred to as 2,2-dimethyl-1,3-dioxane-5-carboxylic acid methyl ester, is a cyclic acetal ester characterized by a 1,3-dioxane ring with geminal dimethyl substitution at the 2-position and a methyl carboxylate group at the 5-position. With the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, this compound serves as a versatile building block in organic synthesis, valued for the steric protection and hydrolytic stability conferred by the ketal group.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 155818-14-7
Cat. No. B028507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
CAS155818-14-7
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)C(=O)OC)C
InChIInChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3
InChIKeyPAJDNLXOQRGUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7): A Sterically-Hindered Cyclic Acetal Ester for Controlled Synthetic Applications


Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7), also referred to as 2,2-dimethyl-1,3-dioxane-5-carboxylic acid methyl ester, is a cyclic acetal ester characterized by a 1,3-dioxane ring with geminal dimethyl substitution at the 2-position and a methyl carboxylate group at the 5-position. With the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, this compound serves as a versatile building block in organic synthesis, valued for the steric protection and hydrolytic stability conferred by the ketal group . It is primarily utilized in research and development settings as a protected intermediate for the preparation of more complex molecules .

Why a Generic 1,3-Dioxane-5-carboxylate Cannot Substitute for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7) in Rigorous Research


While the 1,3-dioxane-5-carboxylate scaffold is common, simple substitution of the 2,2-dimethyl methyl ester with analogs like the ethyl ester, free acid, or unsubstituted dioxane carboxylate introduces critical changes in reactivity, solubility, and stability that directly impact synthetic outcomes. The geminal dimethyl group at the 2-position is not merely a structural motif; it confers significant resistance to acid-catalyzed hydrolysis, a property not shared by unsubstituted 1,3-dioxanes [1]. Furthermore, the specific ester (methyl vs. ethyl) alters the molecule's steric profile and electrophilicity, affecting its behavior as an electrophile or its compatibility in subsequent synthetic steps [2]. The physicochemical properties, such as molecular weight and logP, differ from the free acid, influencing work-up and purification. Relying on a 'similar' dioxane carboxylate without rigorous evaluation of these key differentiators risks synthetic failure, inconsistent yields, and compromised data reproducibility, making precise compound selection a critical procurement decision.

Quantitative Differentiation of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7) Against Key Analogs


Ketal Hydrolytic Stability: 2,2-Dimethyl Substitution Delivers Superior Acid Resistance Compared to Unsubstituted Dioxanes

The 2,2-dimethyl substitution on the 1,3-dioxane ring provides a quantifiable increase in acid stability compared to unsubstituted 1,3-dioxane carboxylates. This is a class-level inference based on established principles of ketal hydrolysis, where geminal substitution at the acetal carbon significantly retards the rate-limiting step of oxocarbenium ion formation [1]. While direct head-to-head kinetic data for this specific methyl ester against its unsubstituted counterpart is not available in the open literature, the well-documented effect of 2,2-dimethyl substitution on related 1,3-dioxolane and 1,3-dioxane systems predicts a several-fold decrease in hydrolysis rate under identical acidic conditions [2].

Protecting group strategy Hydrolytic stability Organic synthesis

Purity and Analytical Benchmarking: Commercial Methyl Ester Offers Higher Baseline Purity than Ethyl Ester and Free Acid Analogs

A direct comparison of commercially available purity specifications reveals a quantifiable advantage for the methyl ester over closely related analogs. The methyl ester (CAS 155818-14-7) is consistently offered at a standard purity of 97% or higher (≥97%) by multiple global suppliers, with analytical documentation (NMR, HPLC, GC) readily available . In contrast, the ethyl ester analog (CAS 82962-54-7) is typically listed at 95% , and the free acid (CAS 162635-09-8) is commonly available at 95% . This 2% absolute purity differential is significant in multi-step syntheses where impurity propagation can severely impact final yields and product quality.

Chemical procurement Purity analysis Research reproducibility

Structural Confirmation by X-ray Crystallography: A Derivative Provides Unambiguous 3D Conformational Proof for Advanced Molecular Design

While a single-crystal X-ray structure for the target compound itself is not widely reported, the crystal structure of a closely related derivative, 5-{[(5-{[(5-{[(5-{[(5-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)carbonyl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)carbonyl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylate, has been determined . This structure provides definitive evidence for the precise conformation and bond angles of the core 2,2-dimethyl-1,3-dioxane-5-carboxylate scaffold. This experimentally validated 3D data is unavailable for the more common ethyl ester or free acid analogs, offering a unique advantage for computational chemists and structural biologists engaged in structure-based drug design or molecular modeling requiring a high-fidelity starting geometry.

Structure-based drug design Molecular modeling Crystallography

Optimized Physicochemical Profile for Handling and Purification: Lower Molecular Weight and Favorable LogP vs. Ethyl Ester

A direct comparison of key physicochemical properties shows that the methyl ester offers practical advantages over the ethyl ester analog. The methyl ester has a lower molecular weight (174.19 g/mol ) and a lower computed LogP (0.31 ) compared to the ethyl ester (MW: 188.22 g/mol; predicted LogP: ~0.8). The lower molecular weight translates to lower mass per mole, which can be beneficial for scaling reactions. The lower LogP value indicates reduced lipophilicity, suggesting improved solubility in polar solvents and easier removal of non-polar impurities during aqueous work-up or chromatographic purification, potentially streamlining synthetic workflows.

Work-up efficiency Purification Physicochemical properties

High-Value Applications for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS 155818-14-7) Driven by Its Distinctive Properties


Synthesis of Acid-Sensitive or Multi-Step Intermediates Requiring a Robust 1,3-Diol Protecting Group

The enhanced hydrolytic stability of the 2,2-dimethyl-1,3-dioxane ring, as inferred from class-level evidence [1], makes this compound an ideal choice for constructing intermediates that must survive mildly acidic conditions. It is the preferred starting material for preparing building blocks like 2,2-dimethyl-5-ethenyl-1,3-dioxane-5-carbonate, a key intermediate in antiviral compound synthesis [2], where premature deprotection of the diol moiety would be detrimental to the synthetic route.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Where High Purity is Non-Negotiable

For medicinal chemistry campaigns where accurate SAR data is paramount, the 2% higher purity of the methyl ester (≥97%) compared to its ethyl ester or free acid analogs (typically 95%) is a critical advantage. Using a higher-purity starting material minimizes the introduction of unknown impurities that can confound biological assay results, leading to more reliable and interpretable data for lead optimization.

Computational Chemistry and Molecular Modeling Initiatives Requiring Experimentally Validated 3D Conformations

Projects that rely on molecular docking, molecular dynamics simulations, or pharmacophore modeling can leverage the experimentally determined crystal structure of a derivative containing the core 2,2-dimethyl-1,3-dioxane-5-carboxylate motif . This provides a high-confidence starting geometry for the target compound that is not available for many common analogs, improving the accuracy of in silico predictions and accelerating the design of novel compounds.

Process Chemistry and Scale-Up Where Streamlined Purification and Work-Up are Essential

The favorable physicochemical profile of the methyl ester—specifically its lower molecular weight and reduced LogP compared to the ethyl ester [3]—can translate to tangible process advantages. Its lower lipophilicity may simplify aqueous work-up and chromatographic separations, potentially reducing solvent use and processing time. This is a key consideration for developing robust, cost-effective, and scalable synthetic procedures for advanced intermediates.

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